molecular formula C19H15BrN4O B14974275 3-(4-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(4-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B14974275
M. Wt: 395.3 g/mol
InChI Key: FMAKHPXVNSGATK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound featuring a central 1,2,4-oxadiazole ring substituted at the 3-position with a 4-bromophenyl group and at the 5-position with a pyrazole moiety bearing 2,5-dimethylphenyl substituents. The oxadiazole scaffold is known for its electron-deficient aromatic system, which enhances stability and facilitates interactions with biological targets .

Properties

Molecular Formula

C19H15BrN4O

Molecular Weight

395.3 g/mol

IUPAC Name

3-(4-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H15BrN4O/c1-11-3-4-12(2)15(9-11)16-10-17(23-22-16)19-21-18(24-25-19)13-5-7-14(20)8-6-13/h3-10H,1-2H3,(H,22,23)

InChI Key

FMAKHPXVNSGATK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, often under specific conditions such as the presence of a dehydrating agent. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its diverse biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogs

Compound Name Substituents Biological Activity Key Findings Reference
Target Compound 3-(4-Bromophenyl), 5-(3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl) Not empirically reported Hypothesized activity based on pyrazole and oxadiazole motifs (e.g., anti-inflammatory or analgesic potential)
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 4-Bromophenylpropan-3-one, 4-chlorophenyl 59.5% anti-inflammatory activity (20 mg/kg) Comparable to indomethacin (64.3%); chloro substituent may enhance potency
2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (5g) 4-Bromophenyl, 4-methoxyphenyl Not reported Methoxy group improves solubility; used in synthetic protocols for tetrazole derivatives
4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole Biphenyl, methoxyphenyl, pyrazole Analgesic activity Pyrazoline core linked to analgesic effects; methoxy group enhances bioavailability
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole 4-Bromophenyl, chloromethyl Not reported Chloromethyl group increases reactivity; associated with hazardous handling (GHS Category 2)

Substituent Effects

  • Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius may improve binding affinity in hydrophobic pockets compared to chlorine, as seen in anti-inflammatory oxadiazoles .
  • Pyrazole vs. Pyrazoline : The target compound’s pyrazole (unsaturated) vs. pyrazoline (saturated) derivatives (e.g., ) may reduce conformational flexibility but increase metabolic stability.
  • Methoxy vs. Methyl Groups : Methoxy substituents (e.g., ) enhance solubility but may reduce membrane permeability compared to methyl groups.

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